molecular formula C19H27N3O2 B6623302 N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6623302
M. Wt: 329.4 g/mol
InChI Key: NRDMBUWIAIQQMW-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules, making it of significant interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-15(2)18(23)20-11-7-12-21-19(24)22-13-6-10-17(14-22)16-8-4-3-5-9-16/h3-5,8-10,15H,6-7,11-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMBUWIAIQQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCNC(=O)N1CCC=C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Amidation Reaction:

    Alkylation: The propyl chain with the 2-methylpropanoylamino group is introduced via alkylation reactions, often using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring and the alkyl side chains.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridine ring and the alkyl chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
  • N-[3-(ethylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Uniqueness

N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to the presence of the 2-methylpropanoylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

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